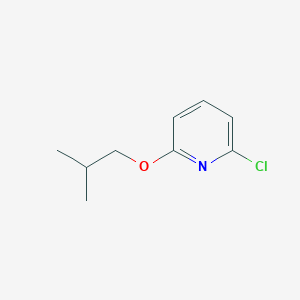
2-Chloro-6-(2-methylpropoxy)pyridine
Overview
Description
2-Chloro-6-(2-methylpropoxy)pyridine , also known by its chemical formula C~9~H~12~ClNO , is a synthetic compound with a molecular weight of 185.65 g/mol . Its chemical structure consists of a pyridine ring substituted with a chlorine atom and an alkoxy group (2-methylpropoxy) at positions 2 and 6, respectively. The compound exhibits interesting properties and has applications in pharmaceutical research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(2-methylpropoxy)pyridine is crucial for understanding its reactivity and interactions. The chlorine atom and alkoxy group influence its chemical behavior. Computational studies and spectroscopic techniques provide insights into its geometry, bond angles, and electronic properties .
Chemical Reactions Analysis
2-Chloro-6-(2-methylpropoxy)pyridine participates in diverse chemical reactions. These include nucleophilic substitutions, metal-catalyzed transformations, and cross-coupling reactions. Researchers have investigated its reactivity with various nucleophiles and electrophiles, leading to the synthesis of derivatives with modified properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Reactivity and Intermediates
2-Chloro-6-(2-methylpropoxy)pyridine has been explored in various studies focusing on its reactivity and formation of reactive intermediates. Connon and Hegarty (2004) investigated the dienophilicity of pyridyne analogues, which could be derived from precursors like 2-chloro-6-isopropoxypyridine, demonstrating their potential in [4+2] cycloaddition reactions (Connon & Hegarty, 2004).
Synthesis Applications
Various synthesis methods involving derivatives of 2-chloro-6-(2-methylpropoxy)pyridine have been developed. For instance, Ponticello, Engelhardt, and Baldwin (1980) described a synthesis pathway for 2- and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines, highlighting the versatility of these pyridine derivatives in creating potential bioisosteres (Ponticello, Engelhardt, & Baldwin, 1980).
Molecular Structure Analysis
Studies like those by Shen et al. (2012) focus on the synthesis and characterization of pyrazole derivatives related to 2-chloro-6-(2-methylpropoxy)pyridine. Their work includes X-ray diffraction and computational studies, underlining the structural properties of these derivatives (Shen, Huang, Diao, & Lei, 2012).
Spectroscopic Analysis
Research has also been conducted on the spectroscopic properties of pyridine derivatives. For example, Tranfić et al. (2011) analyzed 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, derived from 2-chloro-6-(2-methylpropoxy)pyridine, using X-ray diffraction and various spectroscopy techniques (Tranfić, Halambek, Cetina, & Jukić, 2011).
Spectrophotometric Analysis
The spectrophotometric properties of 2-chloro-6-methyl pyridine, a related compound, have been studied by Yadav, Yadav, and Chand (2006), providing insights into the fundamental infrared frequencies and their comparison with similar molecules (Yadav, Yadav, & Chand, 2006).
Chemical Process Optimization
Research like that by Xiao-shan (2009) explores the preparation of 2-chloro-6-(trichloromethyl)pyridine, a derivative of 2-chloro-6-(2-methylpropoxy)pyridine, examining the optimization of reaction conditions for efficient production (Xiao-shan, 2009).
Mechanism of Action
The compound’s mechanism of action depends on its intended application. In pharmaceutical research, it may act as a ligand for specific receptors or enzymes. Understanding its binding interactions and biological effects is essential for drug development. Computational modeling and in vitro studies contribute to elucidating its mode of action .
properties
IUPAC Name |
2-chloro-6-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-9-5-3-4-8(10)11-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRESCNHCTHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-methylpropoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)
![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039378.png)
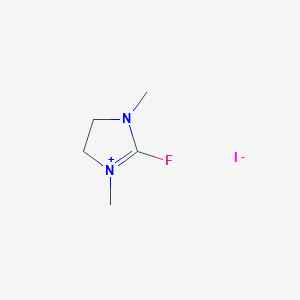





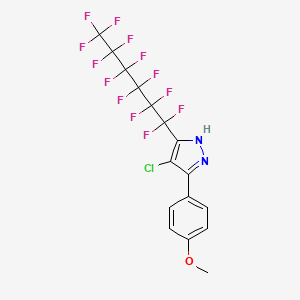
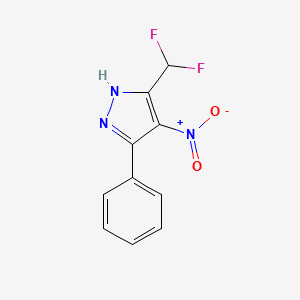
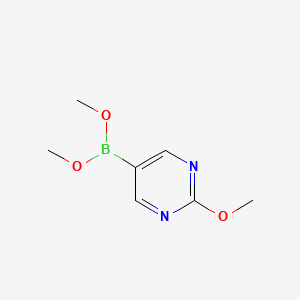
![2-[(Dimethylamino)methylene]-5-(4-fluorophenyl)-1,3-cyclohexanedione](/img/structure/B3039390.png)
![4-[(3-Fluoropropyl)sulphonyl]toluene](/img/structure/B3039393.png)
![6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine](/img/structure/B3039394.png)